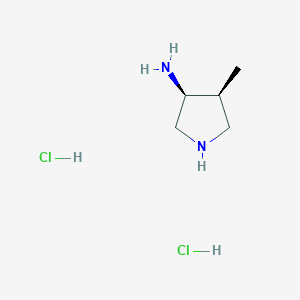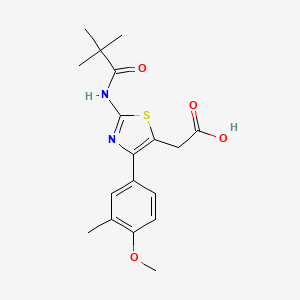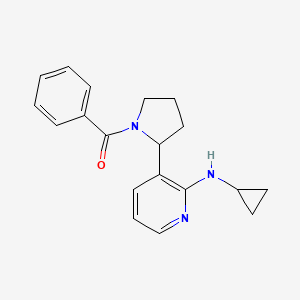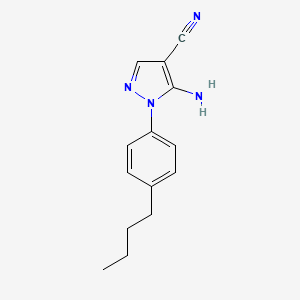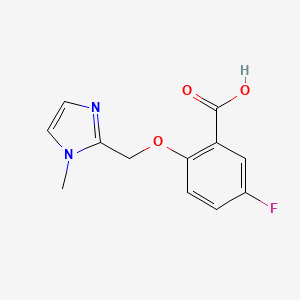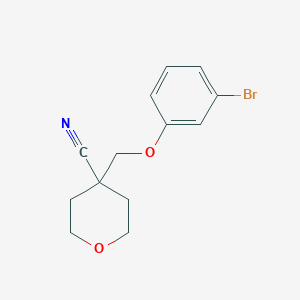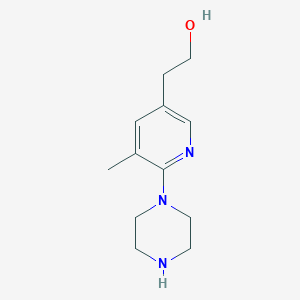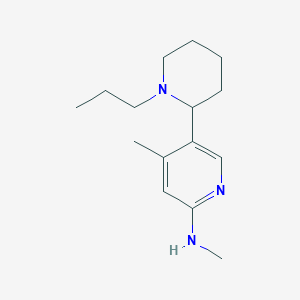
3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorobenzyl group and a nitro group attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole typically involves a multi-step process. One common method includes the nitration of 1H-indazole to introduce the nitro group, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halides or organometallic compounds are used under various conditions, including the presence of catalysts like palladium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the fluorobenzyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzyloxy)phenylboronic acid
- (6S)-1-chloro-3-[(4-fluorobenzyl)oxy]-6-(pyrrolidin-1-ylcarbonyl)pyrrolo[1,2-a]pyrazin-4(6H)-one
Uniqueness
3-((4-Fluorobenzyl)oxy)-5-nitro-1H-indazole is unique due to the specific combination of the fluorobenzyl and nitro groups attached to the indazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10FN3O3 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-5-nitro-1H-indazole |
InChI |
InChI=1S/C14H10FN3O3/c15-10-3-1-9(2-4-10)8-21-14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,8H2,(H,16,17) |
InChI Key |
GIGWLAJTBKOJNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


